Hydroxylamine, N-fluoren-3-yl-

Description

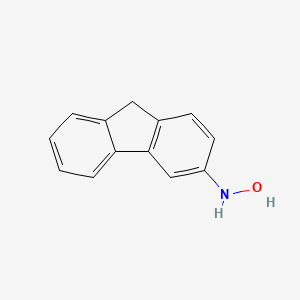

Hydroxylamine, N-fluoren-3-yl- is an organic compound with the molecular formula C13H11NO It is a derivative of hydroxylamine where the hydroxylamine nitrogen is bonded to a fluorenyl group

Properties

CAS No. |

51029-30-2 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-(9H-fluoren-3-yl)hydroxylamine |

InChI |

InChI=1S/C13H11NO/c15-14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14-15H,7H2 |

InChI Key |

WYOYIFLMPSCKAE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)NO)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, N-fluoren-3-yl- can be synthesized through several methods. One common approach involves the reaction of fluorenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of hydroxylamine, N-fluoren-3-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advancements in catalytic processes and green chemistry principles are being explored to make the production more sustainable .

Chemical Reactions Analysis

Reductive Rearrangement Reactions

Hydroxylamine, N-fluoren-3-yl- undergoes reductive ring-expansion when treated with diisobutylaluminum hydride (DIBALH). This reaction converts tricyclic hydroxylamines into secondary amines via a radical-mediated mechanism .

Mechanism :

-

DIBALH reduces the hydroxylamine to a nitroxide radical.

-

The radical undergoes ring expansion to form a bicyclic intermediate.

-

Hydrogen transfer completes the formation of a secondary amine.

Table 2: DIBALH-Mediated Rearrangements

| Hydroxylamine | Product | Yield (%) | Conditions |

|---|---|---|---|

| 5,6,11,12-Tetrahydro- | 5,6,11,12-Tetrahydro- | 69 | DIBALH, 0 °C, 3.5 h |

Metabolic Transformations

In biological systems, N-fluoren-3-yl-hydroxylamine undergoes acetylation and glucuronidation :

-

Acetylation : Catalyzed by cytosolic enzymes, forming N-acetoxy derivatives (e.g., N-acetoxyfluoren-3-ylamine).

-

Glucuronidation : Produces O-glucuronides, which are highly reactive electrophiles.

These transformations are critical in detoxification and genotoxicity pathways.

Table 3: Metabolic Pathways

| Reaction | Product | Reactivity |

|---|---|---|

| Acetylation | N-Acetoxyfluoren-3-ylamine | High |

| Glucuronidation | O-Glucuronide | Very High |

Stability and Reactivity

-

Acidity-dependent reactivity : The compound is electrophilic at acidic pH but shows low reactivity at neutrality .

-

Electron-withdrawing effects : The fluorene substituent stabilizes radicals, enhancing reactivity in reductive processes .

Equation :

Scientific Research Applications

Hydroxylamine, N-fluoren-3-yl- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Biology: The compound is studied for its potential as a mutagenic agent due to its ability to modify nucleic acids.

Medicine: Research is ongoing to explore its potential as an antibacterial and antiviral agent.

Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which hydroxylamine, N-fluoren-3-yl- exerts its effects involves its ability to act as a nucleophile and participate in various chemical reactions. It can modify nucleic acids by forming adducts with DNA bases, leading to mutations. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .

Comparison with Similar Compounds

Hydroxylamine, N-fluoren-3-yl- can be compared with other hydroxylamine derivatives such as:

Hydroxylamine-O-sulfonic acid: Used in electrophilic amination reactions.

N-tert-butylhydroxylamine: Commonly used in organic synthesis.

N,N-dimethylhydroxylamine: Used as a reagent in various chemical reactions.

Uniqueness

What sets hydroxylamine, N-fluoren-3-yl- apart is its fluorenyl group, which imparts unique electronic and steric properties, making it a valuable reagent in organic synthesis and a potential candidate for various biological applications .

Q & A

Basic: What are the recommended synthesis protocols for N-fluoren-3-yl-hydroxylamine, and how can purity be optimized?

Answer:

N-fluoren-3-yl-hydroxylamine (C₁₃H₁₁NO) is typically synthesized via nucleophilic substitution or condensation reactions involving hydroxylamine derivatives and fluorenyl precursors. Key steps include:

- Reagent Selection: Use hydroxylamine hydrochloride (NH₂OH·HCl) as a stable hydroxylamine source, as it minimizes decomposition risks compared to free hydroxylamine .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted fluorenyl intermediates. Purity can be validated using HPLC with UV detection (λ = 254 nm) .

- Yield Optimization: Maintain inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the hydroxylamine group. Reaction temperatures should not exceed 40°C to avoid thermal degradation .

Basic: Which spectroscopic techniques are most effective for characterizing N-fluoren-3-yl-hydroxylamine?

Answer:

- ¹H/¹³C NMR: Confirm regioselective substitution on the fluorene ring. Aromatic protons adjacent to the hydroxylamine group exhibit downfield shifts (δ = 7.2–7.8 ppm) due to electron withdrawal .

- Mass Spectrometry (MS): High-resolution ESI-MS (expected [M+H]⁺ = 198.1122) identifies molecular ion peaks and detects trace impurities (e.g., N-oxide byproducts) .

- FT-IR: Hydroxylamine N-O stretching vibrations appear at ~930 cm⁻¹, while NH stretches are observed near 3300 cm⁻¹ .

Basic: What safety protocols are critical when handling N-fluoren-3-yl-hydroxylamine in the lab?

Answer:

- PPE: Wear nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Avoid latex gloves due to insufficient data on compatibility .

- Ventilation: Use fume hoods to mitigate exposure to toxic NOx fumes released during decomposition .

- Storage: Store in amber vials under argon at –20°C to prevent oxidation. Label containers with hazard warnings (e.g., "Questionable Carcinogen") .

Advanced: How can researchers resolve contradictions in reported carcinogenicity data for this compound?

Answer:

N-fluoren-3-yl-hydroxylamine is labeled a "questionable carcinogen" despite inducing tumors in rat models (TDLo = 20 mg/kg) . To address discrepancies:

- Mechanistic Studies: Evaluate metabolic activation pathways (e.g., N-hydroxylation) using liver microsomes or recombinant cytochrome P450 isoforms .

- In Silico Modeling: Apply QSAR models to predict mutagenicity potential and compare with experimental Ames test results.

- Dose-Response Analysis: Conduct subchronic toxicity studies at varying doses to identify threshold effects .

Advanced: What analytical challenges arise in detecting trace byproducts during synthesis, and how can they be mitigated?

Answer:

- Byproduct Identification: Trace N-oxide derivatives or dimeric species may form during synthesis. Use LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) for sensitive detection .

- Quantification Limits: Employ isotope dilution methods (e.g., ¹³C-labeled internal standards) to improve accuracy at low concentrations (<1 ppm) .

Advanced: What reaction mechanisms explain the compound’s instability under oxidative conditions?

Answer:

N-fluoren-3-yl-hydroxylamine decomposes via:

- Autoxidation: The hydroxylamine group (–NHOH) reacts with molecular oxygen, forming nitroso intermediates (R–NO) and releasing NOx .

- Acid-Catalyzed Degradation: In acidic media, protonation of the hydroxylamine group accelerates cleavage, yielding fluorenone and ammonium ions. Monitor pH rigorously during reactions .

Advanced: How can regioselective functionalization of the fluorene moiety be achieved to avoid undesired isomers?

Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-position of fluorene prior to hydroxylamine substitution to enhance regioselectivity .

- Metal Catalysis: Use palladium catalysts with bidentate ligands (e.g., 1,10-phenanthroline) to direct C–N bond formation at the 3-position .

Advanced: What methodologies are recommended for quantifying toxic decomposition products (e.g., NOx) in lab environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.